molecular formula C9H9N3O B13670245 [(2-Azidoallyl)oxy]benzene

[(2-Azidoallyl)oxy]benzene

Cat. No.: B13670245
M. Wt: 175.19 g/mol
InChI Key: RZDIIEHNRKRXSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2-Azidoallyl)oxy]benzene is an organic compound characterized by the presence of an azido group (-N₃) attached to an allyl group, which is further connected to a benzene ring through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Azidoallyl)oxy]benzene typically involves the reaction of allyl alcohol with sodium azide in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate allyl azide, which subsequently reacts with phenol to yield the desired product. The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.

Chemical Reactions Analysis

Types of Reactions

[(2-Azidoallyl)oxy]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include nitrobenzene derivatives, amines, and various substituted benzene compounds.

Scientific Research Applications

[(2-Azidoallyl)oxy]benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [(2-Azidoallyl)oxy]benzene involves the reactivity of the azido group, which can undergo cycloaddition reactions to form triazoles. These reactions are often catalyzed by copper or other transition metals. The molecular targets and pathways involved depend on the specific application, but generally include interactions with nucleophiles and electrophiles in the reaction environment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2-Azidoallyl)oxy]benzene is unique due to the presence of both an azido group and an allyl group, which provides distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial processes .

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

2-azidoprop-2-enoxybenzene

InChI

InChI=1S/C9H9N3O/c1-8(11-12-10)7-13-9-5-3-2-4-6-9/h2-6H,1,7H2

InChI Key

RZDIIEHNRKRXSB-UHFFFAOYSA-N

Canonical SMILES

C=C(COC1=CC=CC=C1)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.